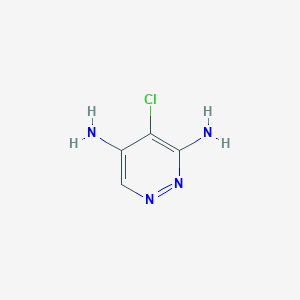

4-Chloropyridazine-3,5-diamine

Descripción

Contextual Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemistry

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This unique arrangement of nitrogen atoms endows the pyridazine ring with distinct physicochemical properties that make it a valuable scaffold in various areas of chemistry, particularly in medicinal and agricultural chemistry. nih.govscholarsresearchlibrary.com

The pyridazine nucleus is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov These attributes are crucial for molecular recognition and drug-target interactions. nih.gov Consequently, pyridazine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antihypertensive, antibacterial, and antiviral properties. scholarsresearchlibrary.comresearchgate.net The structural versatility of the pyridazine ring allows for easy functionalization, making it an attractive building block for the synthesis of complex, highly functionalized molecules. scholarsresearchlibrary.comresearchgate.net In agrochemicals, certain pyridazine derivatives have demonstrated utility as herbicides and plant growth regulators. wikipedia.orgscholarsresearchlibrary.com The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic profiles in drug candidates. nih.gov

Structural Characteristics and Nomenclature of 4-Chloropyridazine-3,5-diamine

4-Chloropyridazine-3,5-diamine is a substituted pyridazine derivative. Its structure consists of a central pyridazine ring functionalized with a chlorine atom at the 4-position and two amino groups at the 3- and 5-positions.

The systematic IUPAC name for this compound is 4-chloropyridazine-3,5-diamine. It is identified by the CAS Number 1500-83-0. bldpharm.com The presence of both electron-donating amino groups and an electron-withdrawing chlorine atom on the pyridazine ring suggests a complex electronic profile that influences its chemical reactivity and potential for intermolecular interactions.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value | Source |

| IUPAC Name | 4-chloropyridazine-3,5-diamine | |

| CAS Number | 1500-83-0 | bldpharm.com |

| Molecular Formula | C₄H₅ClN₄ | bldpharm.com |

| Molecular Weight | 144.56 g/mol | bldpharm.com |

| SMILES Code | NC1=NN=CC(N)=C1Cl | bldpharm.com |

This interactive table provides a summary of the key identifiers for 4-Chloropyridazine-3,5-diamine.

Overview of Academic Research Trajectories for Related Diaminopyridazine Systems

Research into diaminopyridazine and the broader class of diaminopyridine systems reveals a focus on their synthetic utility and biological potential. Diaminopyridines, for instance, serve as important precursors in the synthesis of more complex heterocyclic structures like azabenzimidazoles, which have shown a broad spectrum of biological activity. researchgate.net The synthesis of these systems often involves multi-step reactions including nitration and subsequent reduction to form the diamino-substituted ring. researchgate.net

Studies on diaminopyridine derivatives have explored their role as ligands in coordination chemistry, forming stable complexes with various metals. elsevierpure.comdergipark.org.tr Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the molecular structure, vibrational spectra, and electronic properties of compounds like 3,4-Diaminopyridine to understand the effects of amino group substitution on the reactivity of the pyridine (B92270) ring. researchgate.net

In the context of pyridazines, research has often focused on the synthesis of various substituted derivatives and the evaluation of their pharmacological properties. scholarsresearchlibrary.comresearchgate.net For example, the synthesis of pyridazine-4-amine has been achieved through the catalytic hydrogenation of precursors like 3,6-dichloropyridazine-4-amine. chemicalbook.com While specific research trajectories for 4-Chloropyridazine-3,5-diamine are not extensively documented in readily available literature, the research on related diaminopyridazine and diaminopyridine compounds suggests that its potential applications would likely lie in medicinal chemistry as a scaffold for novel therapeutics or in materials science as a specialized ligand.

Scope and Foundational Objectives of this Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound 4-Chloropyridazine-3,5-diamine. The scope is strictly limited to the topics defined in the preceding sections. This includes establishing the significance of the parent pyridazine heterocycle, detailing the specific structural and chemical identifiers of 4-Chloropyridazine-3,5-diamine, and contextualizing its place within the research landscape of related diaminopyridazine systems. The foundational goal is to create a concise yet thorough reference document based on existing chemical knowledge, without extending into speculative applications, safety profiles, or administration protocols.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyridazine-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)1-8-9-4(3)7/h1H,(H4,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQQTZLOTOFONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297106 | |

| Record name | 4-chloropyridazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-83-0 | |

| Record name | NSC114073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Chloropyridazine 3,5 Diamine

Historical Development and Evolution of Pyridazine (B1198779) Diamine Synthesis

The history of pyridazine synthesis dates back to the late 19th century, with early methods focusing on the creation of the core heterocyclic ring. The classical approach involves the condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents, with hydrazine (B178648). This fundamental ring-forming strategy, while effective for simple pyridazines, offers limited pathways for the direct synthesis of complex, polysubstituted derivatives like diamines.

The evolution of synthetic methods toward pyridazine diamines is closely linked to the broader advancements in organic synthesis. For many decades, the construction of such highly functionalized heterocycles was hindered by the lack of methods for selective C-N bond formation on the pyridazine core. The advent of transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, revolutionized the field. These methods provided reliable tools for the introduction of amino groups onto halo-substituted aromatic and heteroaromatic rings, paving the way for the systematic synthesis of a wide array of amino-pyridazines and their diamino derivatives. Early syntheses often involved harsh conditions and multistep sequences, but modern catalytic systems have enabled more direct and efficient routes.

Established and Emerging Synthetic Routes for 4-Chloropyridazine-3,5-diamine

The synthesis of 4-Chloropyridazine-3,5-diamine is not trivial, as it requires the strategic introduction of three different substituents onto the pyridazine ring with specific regiochemistry. The most logical and established approaches rely on modifying a pre-formed, highly functionalized pyridazine core.

One potential, though less documented, strategy involves the direct chlorination of a pyridazine-3,5-diamine (B1623729) precursor. This approach is synthetically challenging due to the directing effects of the amino groups and the inherent reactivity of the pyridazine ring.

The amino groups at the C-3 and C-5 positions are strongly activating and ortho-, para-directing. In the context of the pyridazine ring, this would activate the C-4 and C-6 positions for electrophilic substitution. However, several challenges arise:

Reactivity: The high electron density conferred by two amino groups can lead to over-halogenation or decomposition under harsh chlorinating conditions.

Selectivity: Achieving selective monochlorination at the C-4 position without concurrent reaction at the C-6 position would require fine-tuning of the chlorinating agent and reaction conditions.

Side Reactions: The amino groups themselves can react with many electrophilic chlorinating agents.

While theoretically plausible, this route is not commonly employed due to these significant control issues. A more viable halogenation strategy would involve chlorinating a precursor molecule before the introduction of the sensitive amino groups.

The most strategically sound and widely applicable method for synthesizing 4-Chloropyridazine-3,5-diamine is through the sequential nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyridazine precursor. The key starting material for this approach is 3,4,5-trichloropyridazine (B3021642) .

The logic of this approach is based on the differential reactivity of the chlorine atoms on the pyridazine ring. The chlorine atoms at the C-3 and C-5 positions are significantly more activated toward nucleophilic attack than the chlorine at the C-4 position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.

The proposed synthetic sequence is as follows:

First Amination: 3,4,5-trichloropyridazine is treated with one equivalent of an ammonia (B1221849) source (e.g., aqueous ammonia, or a protected amine followed by deprotection). The reaction proceeds with high regioselectivity at either the C-3 or C-5 position, which are electronically equivalent, to yield a mixture of 3-amino-4,5-dichloropyridazine and 5-amino-3,4-dichloropyridazine (which are the same compound).

Second Amination: The resulting dichlorinated aminopyridazine is then subjected to a second amination reaction. The remaining chlorine at the C-5 (or C-3) position is still activated and reacts preferentially over the C-4 chlorine, yielding the desired 4-Chloropyridazine-3,5-diamine.

This stepwise substitution allows for precise control over the final substitution pattern, making it the most reliable route to the target molecule.

Building the 4-Chloropyridazine-3,5-diamine molecule from acyclic precursors via a cyclization or cyclocondensation reaction is a formidable challenge. Such a strategy would require a highly functionalized four-carbon starting material designed to react with hydrazine. A hypothetical precursor could be a 2-chloro-1,3-dinitrile or a related 1,4-dielectrophile bearing the necessary chlorine atom at the appropriate position.

For example, the condensation of a functionalized dicarbonyl compound like 2-chloro-3-oxosuccinonitrile with a hydrazine derivative could theoretically form the ring. However, the synthesis and stability of such highly reactive and complex starting materials make this approach less practical than the functionalization of a pre-existing pyridazine ring. Modern synthetic efforts in pyridazine chemistry tend to favor modification of the core rather than de novo synthesis for complex substitution patterns.

Regioselectivity Control and Isomer Separation Techniques

Regioselectivity is the paramount challenge in the synthesis of 4-Chloropyridazine-3,5-diamine. As discussed, the key to success lies in exploiting the inherent electronic properties of a polychlorinated pyridazine scaffold.

In the nucleophilic aromatic substitution (SNAr) of 3,4,5-trichloropyridazine, the attack of a nucleophile (like ammonia or an amine) is directed to the positions most activated by the electron-withdrawing ring nitrogens. The C-3 and C-5 positions are alpha to one nitrogen and gamma to the other, making them highly electron-deficient and susceptible to attack. The C-4 position is beta to both nitrogens, experiencing a weaker activating effect. This electronic difference is the basis for the high regioselectivity observed in the stepwise amination reactions.

Despite high selectivity, small amounts of isomeric byproducts, such as 3,4-diamino-5-chloropyridazine, could potentially form, particularly under forcing reaction conditions. If such isomers are formed, their separation is crucial. Standard laboratory techniques are employed for this purpose:

Column Chromatography: Silica gel or alumina (B75360) column chromatography is the most common method for separating isomers with different polarities. The distinct arrangement of the polar amino groups and the chloro group in the target compound versus potential isomers would likely result in a sufficient polarity difference for effective separation.

Recrystallization: If the target compound and its isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

Catalytic Systems and Optimized Reaction Conditions in Synthesis

While the SNAr reactions described can proceed without a catalyst, particularly with strong nucleophiles or at high temperatures, modern synthesis often employs catalytic systems to improve efficiency, yield, and substrate scope under milder conditions. For the amination of chloropyridazines, two main classes of catalysts are relevant:

Palladium-based Catalysts: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. This reaction typically uses a palladium(0) precursor (e.g., Pd2(dba)3) in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos) and a strong base (e.g., NaOt-Bu, K2CO3). These systems are highly effective for coupling aryl and heteroaryl halides, including less reactive chlorides, with a wide range of amines.

Copper-based Catalysts: The Ullmann condensation, traditionally a high-temperature reaction, has been significantly improved by the use of copper(I) catalysts in the presence of ligands such as diamines or phenanthrolines. These systems can facilitate the amination of aryl and heteroaryl chlorides, often under more moderate conditions than the uncatalyzed reaction.

The use of these catalysts can be critical for the second amination step, where the reactivity of the remaining chloro-substituent may be reduced. Optimization of reaction conditions involves screening catalysts, ligands, bases, solvents, and temperature to maximize the yield of the desired product while minimizing side reactions. Microwave irradiation is also increasingly used to accelerate these reactions, often reducing reaction times from hours to minutes.

Below is a table summarizing typical conditions for analogous catalytic amination on chloro-diazine systems.

| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | CuI, Cu2O |

| Ligand | Xantphos, BINAP, BrettPhos | 1,10-Phenanthroline, L-proline |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | K2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, NMP |

| Temperature | 80 - 120 °C | 100 - 160 °C |

Principles of Sustainable Synthesis in 4-Chloropyridazine-3,5-diamine Production

The production of specialized chemical compounds like 4-Chloropyridazine-3,5-diamine is increasingly scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic pathways that are not only efficient in yield but also minimize environmental impact and enhance safety. The application of green chemistry principles is crucial in mitigating the hazardous nature of reagents and byproducts often associated with the synthesis of halogenated heterocyclic amines. chemijournal.comresearchgate.net

Key principles of sustainable synthesis applicable to the production of 4-Chloropyridazine-3,5-diamine include waste prevention, maximization of atom economy, use of safer solvents and reagents, energy efficiency, and the application of catalysis. rasayanjournal.co.in While specific green routes for this exact compound are not extensively documented, principles can be applied to plausible synthetic strategies, such as the amination of polychlorinated pyridazines or the chlorination of a diaminopyridazine precursor.

Waste Reduction and Atom Economy

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. In the context of synthesizing 4-Chloropyridazine-3,5-diamine, this involves selecting reaction pathways that incorporate the maximum number of atoms from the reactants into the final product—a concept known as atom economy.

For instance, a hypothetical synthesis starting from a trichloropyridazine and reacting it with an ammonia source would involve nucleophilic aromatic substitution (SNAr) reactions. The efficiency and selectivity of these amination steps are critical. tandfonline.com Poor regioselectivity can lead to a mixture of isomers, reducing the yield of the desired product and generating significant waste that requires separation and disposal.

Table 1: Comparison of Potential Reagents for Amination and their Green Chemistry Implications

| Reagent/Method | Traditional Approach | Greener Alternative | Sustainability Benefits |

| Ammonia Source | Anhydrous ammonia in high-pressure autoclave | Aqueous ammonia google.com, Ammonium salts | Reduced handling risks, less specialized equipment. |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, Supercritical CO₂, Solvent-free nih.gov | Lower toxicity, reduced environmental pollution, easier work-up. |

| Energy Input | Conventional reflux heating (hours/days) | Microwave irradiation tandfonline.comresearchgate.net, Ultrasound | Drastic reduction in reaction time, lower energy consumption, often higher yields. rasayanjournal.co.in |

| Catalyst | Stoichiometric base (e.g., NaH) | Catalytic amounts of a non-toxic base, Phase-transfer catalysts | Reduced waste, improved safety and efficiency. |

Energy Efficiency and Alternative Reaction Conditions

Traditional methods for synthesizing heterocyclic compounds often rely on prolonged heating under reflux, consuming significant amounts of energy. rasayanjournal.co.in Modern sustainable approaches focus on alternative energy sources to drive reactions more efficiently.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing heterocyclic compounds, including pyridazine derivatives. tandfonline.comresearchgate.net It allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes), increased product yields, and higher purity. rasayanjournal.co.in For a process like the amination of a chlorinated pyridazine, microwave heating could offer a significant advantage over conventional methods. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method can be particularly effective for heterogeneous reactions and can reduce the need for harsh conditions.

Safer Solvents and Reagents

The choice of solvents is a critical aspect of sustainable synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives. chemijournal.comresearchgate.net

In a potential synthesis of 4-Chloropyridazine-3,5-diamine, solvents like DMF or chlorinated hydrocarbons might be used. Greener alternatives could include:

Water or Ethanol: When reactant solubility allows, these are excellent green solvents due to their low toxicity and environmental impact.

Solvent-Free Reactions: Performing reactions without a solvent, for example by heating a mixture of the solid reactants (potentially with microwave assistance), is an ideal green approach as it eliminates solvent waste entirely. tandfonline.comnih.gov

Similarly, the choice of reagents is paramount. For a chlorination step, using hazardous reagents like chlorine gas could be replaced with safer alternatives such as N-chlorosuccinimide (NCS) or magnesium chloride in the presence of an oxidizing agent, which offer better handling and selectivity. nih.gov

Catalysis over Stoichiometric Reagents

Catalytic processes are inherently more sustainable than stoichiometric ones because they reduce the amount of waste generated. In the synthesis of aminated heterocycles, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be greener alternatives to classical SNAr, as they often proceed under milder conditions with higher selectivity, although the removal of metal residues can be a challenge. rsc.org The development of reusable, solid-supported catalysts further enhances the sustainability of these processes.

By integrating these principles, the production of 4-Chloropyridazine-3,5-diamine can be designed to be more environmentally benign, safer for operators, and more economically viable in the long term.

Chemical Reactivity and Mechanistic Investigations of 4 Chloropyridazine 3,5 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridazine (B1198779) Ring

The C4 position of 4-Chloropyridazine-3,5-diamine is highly activated towards nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group in SNAr reactions. The adjacent nitrogen atoms at positions 1 and 2 act as strong electron-sinks, stabilizing the negative charge in the Meisenheimer intermediate that is typically formed during a stepwise SNAr process. nih.gov Furthermore, the amino groups at C3 and C5, while electron-donating by resonance, can also influence the regioselectivity of the substitution.

The displacement of the C4-chloride is a versatile method for introducing a wide array of functional groups. Reactions with various nucleophiles, particularly primary and secondary amines, proceed efficiently, often under mild conditions. For instance, reactions with anilines and aliphatic amines can selectively displace the chloride group to yield novel substituted pyridazine derivatives. researchgate.net The regioselectivity for substitution at the C4-position over other positions is well-documented in related heterocyclic systems like 2,4-dichloroquinazolines, where the C4 position is consistently more reactive. mdpi.com

| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference Analogue |

|---|---|---|---|---|---|

| Aniline | Acetonitrile | Reflux, 48h (with NaHCO₃) | 4-Anilino-pyridazine-3,5-diamine | ~95% | researchgate.net |

| Piperidine | Dioxane | 80 °C, 12h (with DIPEA) | 4-(Piperidin-1-yl)-pyridazine-3,5-diamine | High | mdpi.com |

| Hydrazine (B178648) Hydrate (B1144303) | Ethanol | Reflux, 5h | 4-Hydrazinyl-pyridazine-3,5-diamine | High | nih.gov |

| Sodium Azide | DMF | 100 °C, 4h | 4-Azido-pyridazine-3,5-diamine | Good | General SNAr |

The exocyclic amino groups at the C3 and C5 positions are nucleophilic centers and can participate in various chemical transformations. While they are less likely to act as leaving groups, they can be readily modified. For example, these primary amino groups can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. They can also react with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic manipulations.

Furthermore, the diamino substitution pattern presents an opportunity for cyclocondensation reactions. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, can lead to the formation of fused heterocyclic systems, such as pyrazino[2,3-c]pyridazines. These transformations highlight the utility of the amino groups as handles for constructing more complex molecular architectures. mdpi.com

Electrophilic Substitution and Modification Reactions

Electrophilic aromatic substitution on the carbon atoms of the parent pyridazine ring is generally difficult. The ring nitrogen atoms exert a strong deactivating effect, making the ring electron-poor. gcwgandhinagar.com Additionally, in the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the basic ring nitrogens are protonated, which further deactivates the ring towards attack by an electrophile. youtube.comrsc.org

However, in 4-Chloropyridazine-3,5-diamine, the presence of two powerful activating amino groups at the C3 and C5 positions significantly alters the ring's electronic properties. These groups donate electron density to the ring via resonance, potentially enabling electrophilic attack. The directing effect of the two amino groups would strongly favor substitution at the C6 position, which is ortho and para to the activating groups.

Despite this activation, reactions may still require carefully controlled conditions to prevent reaction at the more nucleophilic exocyclic amino groups or the ring nitrogens. Direct nitration, for example, could be challenging due to the strongly acidic medium, which would protonate the molecule. rsc.org Milder electrophilic reagents might be necessary to achieve selective C-H functionalization at the C6 position.

Heterocyclic Ring Transformations and Rearrangement Mechanisms

The unique substitution pattern of 4-Chloropyridazine-3,5-diamine makes it a valuable precursor for heterocyclic ring transformations. These reactions can lead to the formation of novel fused ring systems, often proceeding through rearrangement mechanisms.

One plausible pathway involves the reaction with hydrazine. In analogous systems like 4-chloroquinazolines, treatment with hydrazine hydrate at elevated temperatures leads to a ring transformation, yielding 1,2,4-triazole (B32235) derivatives. rsc.org A similar mechanism could be envisioned for 4-Chloropyridazine-3,5-diamine, where initial substitution of the C4-chloride by hydrazine is followed by an intramolecular cyclization and rearrangement sequence, potentially leading to a triazolopyridazine or a related rearranged structure.

Another strategy involves leveraging the diamine functionality. As mentioned, condensation with dicarbonyl compounds can be used to construct fused pyrazine (B50134) rings. nih.gov Similarly, reaction with reagents like carbon disulfide could lead to fused thiadiazole systems, while reaction with nitrous acid could initiate the formation of a fused triazole ring. These transformations often occur via initial derivatization of the amino groups followed by an intramolecular cyclization, sometimes involving the displacement of the C4-chlorine atom. mdpi.com

Tautomeric Equilibria and Prototropic Mobility of Aminopyridazines

Prototropic tautomerism, the relocation of a hydrogen atom, is a fundamental concept in heterocyclic chemistry. clockss.orgwikipedia.org Aminopyridazines can exist in an equilibrium between amino and imino tautomeric forms. For 4-Chloropyridazine-3,5-diamine, the predominant form is the diamine structure. However, it can theoretically exist in equilibrium with several imino tautomers, where a proton migrates from one of the exocyclic amino groups to a ring nitrogen atom.

This amino-imino equilibrium can be represented as:

Diamine Tautomer: The structure as named, with two exocyclic NH₂ groups.

Imino Tautomers: Structures where one of the amino groups has become an imine (=NH) and a ring nitrogen has been protonated (e.g., 3-amino-4-chloro-5-imino-2,5-dihydropyridazine).

The position of this equilibrium is influenced by several factors, including the electronic nature of other substituents, the solvent, and the physical state (solid, liquid, or gas). nih.gov In many aminopyridines and related heterocycles, the amino form is thermodynamically favored. nih.gov The existence of these minor tautomers, even in small concentrations, can be significant as they may exhibit different reactivity profiles. For instance, the imino form could react with electrophiles at the exocyclic imine nitrogen rather than on the ring. mdpi.com The study of amidine systems, which share the N-C-N linkage, shows that such tautomeric equilibria are common and crucial to their reactivity. nih.govnih.gov

Kinetic and Thermodynamic Analyses of Key Reactions

The primary reaction of 4-Chloropyridazine-3,5-diamine is the SNAr displacement of the C4-chloride. Kinetic studies of SNAr reactions on related activated heteroaromatic systems provide insight into the likely mechanism. These reactions can proceed through a classical two-step pathway involving a discrete Meisenheimer intermediate or through a concerted (cSNAr) mechanism where bond formation and bond breaking occur in a single step. nih.govsemanticscholar.org

For a highly activated substrate like 4-Chloropyridazine-3,5-diamine reacting with a strong nucleophile, the reaction kinetics would be expected to follow a second-order rate law, being first-order in both the substrate and the nucleophile. nih.gov The rate-determining step in a stepwise mechanism is typically the initial attack of the nucleophile to form the stabilized anionic intermediate. Kinetic studies on similar systems have shown that the reaction can be catalyzed by a second molecule of the amine nucleophile, which acts as a general base to facilitate proton removal in the transition state. nih.gov

Thermodynamic data for the parent pyridazine molecule, such as its standard enthalpy of formation (ΔfH⦵298 = 224.9 kJ/mol), provides a baseline for understanding the energetic properties of this class of compounds. wikipedia.org The substitution reactions at the C4 position are generally thermodynamically favorable, driven by the formation of a stronger bond between carbon and the incoming nucleophile (e.g., C-N or C-O) compared to the C-Cl bond being broken, and the restoration of the aromatic system.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methods for 4-Chloropyridazine-3,5-diamine

A suite of spectroscopic techniques is essential for elucidating the molecular structure of a compound like 4-Chloropyridazine-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Chloropyridazine-3,5-diamine, ¹H NMR would identify the chemical environment of the hydrogen atoms, specifically the protons on the pyridazine (B1198779) ring and the two amine (-NH₂) groups. The number of signals, their chemical shifts (ppm), integration values, and splitting patterns would confirm the substitution pattern.

¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for each of the four carbon atoms in the pyridazine ring, with their chemical shifts indicating their electronic environment (e.g., attachment to nitrogen, chlorine, or an amino group).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule. The IR and Raman spectra of 4-Chloropyridazine-3,5-diamine would be expected to show characteristic absorption bands corresponding to:

N-H stretching: Typically appearing in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups.

C=N and C=C stretching: Vibrations from the pyridazine ring, usually found in the 1400-1650 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹, confirming the presence of the chloro-substituent.

N-H bending: Vibrations around 1600 cm⁻¹.

While specific data is unavailable for the title compound, studies on related chloropyridazines demonstrate the utility of these techniques in identifying ring vibrations and substituent-specific modes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For 4-Chloropyridazine-3,5-diamine (C₄H₅ClN₄), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approx. 144.56 g/mol ). bldpharm.com A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would also be anticipated. Analysis of the fragment ions would help confirm the structure by identifying the loss of specific neutral fragments, such as HCN, Cl·, or NH₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 4-Chloropyridazine-3,5-diamine would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions associated with the aromatic pyridazine ring and the lone pairs on the nitrogen and chlorine atoms. The positions and intensities of these absorptions are influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for 4-Chloropyridazine-3,5-diamine.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in a crystal lattice. For 4-Chloropyridazine-3,5-diamine, this analysis would be crucial for understanding the non-covalent interactions that govern its solid-state properties. Key interactions would likely include:

Hydrogen Bonding: Strong intermolecular hydrogen bonds would be expected between the hydrogen atoms of the amine groups (donors) and the nitrogen atoms of the pyridazine ring or the amine groups of adjacent molecules (acceptors).

π-Stacking: The aromatic pyridazine rings could engage in π-π stacking interactions, contributing to crystal stability.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich atoms like nitrogen on neighboring molecules.

Detailed crystallographic studies on structurally similar compounds, such as 5-chloropyridine-2,3-diamine (B1270002) and 4-amino-3,5-dichloropyridine, have confirmed the significant role of such intermolecular forces in defining their supramolecular structures. nih.govnih.gov

In-depth Analysis of 4-Chloropyridazine-3,5-diamine's Crystalline Conformation Remains Elusive

A thorough investigation into the conformational analysis of 4-Chloropyridazine-3,5-diamine within its crystalline lattice reveals a significant gap in currently available scientific literature. Despite extensive searches of crystallographic databases and academic publications, specific experimental data on the crystal structure of this particular compound, including precise bond lengths, bond angles, and dihedral angles, could not be located.

The study of a molecule's conformation within a crystal is crucial for understanding its solid-state properties and intermolecular interactions. Techniques such as single-crystal X-ray diffraction are instrumental in providing the detailed atomic coordinates necessary for such an analysis. This data allows for the elucidation of the molecule's three-dimensional arrangement and the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing.

While research on structurally related compounds, such as various substituted pyridazines and diamino-chloro-heterocycles, is available, a direct extrapolation of their conformational parameters to 4-Chloropyridazine-3,5-diamine would be speculative and scientifically unsound. The precise substitution pattern of the chlorine atom and two amino groups on the pyridazine ring is expected to significantly influence the electronic distribution and steric factors, thereby dictating a unique crystalline arrangement.

Without access to the specific crystallographic information file (CIF) or published research detailing the crystal structure of 4-Chloropyridazine-3,5-diamine, a detailed and accurate discussion of its conformational analysis within the crystalline lattice is not possible at this time. Further experimental investigation is required to elucidate the precise solid-state conformation and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Modeling of 4 Chloropyridazine 3,5 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in building a comprehensive electronic profile of 4-Chloropyridazine-3,5-diamine. These methods allow for a detailed examination of electron distribution, orbital energies, and bonding interactions, which are critical determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state properties of molecules. For 4-Chloropyridazine-3,5-diamine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can predict key structural parameters. researchgate.netnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

Table 1: Predicted Ground State Properties of 4-Chloropyridazine-3,5-diamine from DFT Calculations

| Property | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

Note: The values in this table are representative and would be determined from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability and reactivity. researchgate.netirjweb.commdpi.com A smaller gap suggests higher reactivity. nih.govresearchgate.net For 4-Chloropyridazine-3,5-diamine, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridazine (B1198779) ring, while the LUMO is likely distributed over the electron-deficient regions, influenced by the electronegative chlorine atom and nitrogen atoms of the ring.

Table 2: Frontier Molecular Orbital Energies for 4-Chloropyridazine-3,5-diamine

| Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Energy Value |

| LUMO | Calculated Energy Value |

Note: These values are illustrative and would be the output of quantum chemical software.

From these energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map of 4-Chloropyridazine-3,5-diamine would illustrate regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. Negative regions are anticipated around the nitrogen atoms of the pyridazine ring and the amino groups due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, positive potential is expected around the hydrogen atoms of the amino groups, indicating their potential involvement in hydrogen bonding.

Table 3: Key NBO Interactions in 4-Chloropyridazine-3,5-diamine

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(N) of Amino Group | π*(N-C) of Pyridazine Ring | Calculated Energy Value |

Note: LP denotes a lone pair, and π and σ* represent antibonding orbitals. The values are representative of what NBO analysis would yield.*

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally.

For a reaction involving 4-Chloropyridazine-3,5-diamine, such as a nucleophilic aromatic substitution at the chloro-substituted carbon, computational methods can be used to map out the potential energy surface. By calculating the energy of the system as the nucleophile approaches and the chloride ion departs, a transition state can be located. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The energy of this transition state relative to the reactants provides the activation energy for the reaction. Further analysis of the transition state geometry reveals the nature of bond breaking and bond formation at this critical point in the reaction pathway.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Chloropyridazine-3,5-diamine |

| 4,5-dichloropyridazin-3-(2H)-one |

| 5-chloropyridine-2,3-diamine (B1270002) |

Reaction Coordinate and Energy Profile Mapping

Understanding the reaction mechanisms, transition states, and thermodynamics of chemical reactions involving pyridazine derivatives is crucial for optimizing synthetic routes and predicting product formation. Density Functional Theory (DFT) is a powerful tool for mapping reaction coordinates and energy profiles.

A study on the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides utilized DFT calculations (ωB97X-D/6-311+G(d,p)) to elucidate the reaction mechanism. The calculations supported a pathway involving an inverse-electron-demand Diels-Alder (IEDDA) reaction followed by the removal of nitrogen. rsc.org The activation energies for the denitrogenation step were found to be significantly lower than those for the IEDDA reactions, indicating that the initial cycloaddition is the rate-determining step. rsc.org

For the reaction of tetrazine 4a with alkynyl sulfide (B99878) 10i , the calculated activation energy for the transition state leading to the formation of 4-sulfanylpyridazine 12i was 2.4 kcal mol⁻¹ lower than that for the isomeric 3-sulfanylpyridazine 11i in the gas phase. rsc.org This theoretical finding was in good agreement with experimental results, where the 4-sulfanylpyridazine was the major product. rsc.org The energy difference was even more pronounced in polar solvents. rsc.org

| Reaction Pathway | Transition State | Activation Energy (kcal mol⁻¹) | Product |

|---|---|---|---|

| Formation of 4-sulfanylpyridazine 12ad | TS1 | Lower | 12ad |

| Formation of 3-sulfanylpyridazine 11ad | TS3 | Higher | 11ad |

These types of calculations for 4-Chloropyridazine-3,5-diamine could provide valuable information on its reactivity in similar cycloaddition reactions or other synthetic transformations.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of molecules and their interactions with the surrounding environment, such as solvent molecules or biological macromolecules. researchgate.netmdpi.com These simulations provide a dynamic picture of molecular behavior over time, which is essential for understanding flexibility, stability, and intermolecular interactions. researchgate.netmdpi.com

While specific MD simulation studies on 4-Chloropyridazine-3,5-diamine are not available, research on other pyridazine derivatives highlights the utility of this technique. For instance, MD simulations have been used to assess the stability of pyridazine derivatives within the active sites of proteins. researchgate.net Such studies typically analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein, the radius of gyration, solvent accessible surface area (SASA), and the number and duration of hydrogen bonds. researchgate.net

In a study of diazocinones, which are eight-membered heterocyclic systems, solution ¹H NMR spectra revealed the presence of two non-interconverting conformations at room temperature. acs.org Electronic structure calculations were used to predict the geometries of these two conformers, one of which was consistent with the X-ray crystallographic data of the thermodynamic conformer. acs.org The activation energy for the conversion between the kinetic and thermodynamic conformers was determined to be approximately 21 kcal/mol. acs.org

For 4-Chloropyridazine-3,5-diamine, MD simulations could be employed to:

Determine the preferred conformations of the molecule in different solvents.

Analyze the intramolecular hydrogen bonding possibilities between the amino groups and the pyridazine nitrogen atoms.

Simulate its interaction with a solvent box to understand its solvation properties.

Study the stability of its complexes with biological targets, as discussed in the next section.

In silico Modeling of Molecular Recognition and Interactions (e.g., enzyme active sites, receptor binding)

In silico molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target, such as an enzyme or a receptor. harbinengineeringjournal.commdpi.com This method is crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. harbinengineeringjournal.commdpi.com

Numerous studies have applied molecular docking to various pyridazine derivatives to explore their potential as therapeutic agents. For example, docking studies have been performed to investigate the binding of pyridazine derivatives to the active sites of enzymes like cyclooxygenase-2 (COX-2) and to receptors. nih.gov

In a study on new pyridazine derivatives as potential COX-2 inhibitors, molecular docking was used to rationalize the observed selectivity and potency. nih.gov The results showed that the most potent compound could fit into the side pocket of the COX-2 active site and interact with the essential amino acid His90, which is crucial for its inhibitory activity. nih.gov

| Compound Class | Biological Target | Key Interactions | Reference |

|---|---|---|---|

| Pyridazine derivatives | Cyclooxygenase-2 (COX-2) | Interaction with His90 in the side pocket of the active site. | nih.gov |

| Pyridazine derivatives | DNA (PDB ID: 6BNA) | Identification of top molecules based on docking scores. | researchgate.net |

For 4-Chloropyridazine-3,5-diamine, molecular docking studies could be performed to screen its binding against a panel of biological targets. This would involve preparing the 3D structure of the molecule and the target proteins, defining the binding site, and using a scoring function to evaluate the binding affinity and predict the most favorable binding pose. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, are important factors in its molecular recognition. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Several QSAR studies have been conducted on pyridazinone derivatives. In one such study on acetylcholinesterase inhibitors, a QSAR equation was developed that correlated the IC₅₀ values with the dipole moment and the solvent-accessible surface area (SASA). researchgate.net The derived equation was:

IC₅₀ = 11516.01 + 57.92(dipole) - 21.26(SASA)

This model indicated that a lower dipole moment and a higher SASA were favorable for inhibitory activity. researchgate.net

| Compound Series | Biological Activity | Key Descriptors | Reference |

|---|---|---|---|

| Pyridazinone derivatives | Acetylcholinesterase inhibition | Dipole moment, Solvent-Accessible Surface Area (SASA) | researchgate.net |

| Pyridazinone analogs | β-1,3-glucan synthase inhibition | Structure-Activity Relationship (SAR) study | nih.gov |

For a series of compounds including 4-Chloropyridazine-3,5-diamine and its analogs, a QSAR study would involve:

Synthesizing and testing a series of related compounds for a specific biological activity.

Calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

Validating the model to ensure its predictive power.

Such a study would provide valuable design principles for developing new derivatives of 4-Chloropyridazine-3,5-diamine with improved activity.

Design, Synthesis, and Exploration of 4 Chloropyridazine 3,5 Diamine Derivatives and Analogs

Systemic Modification of the Pyridazine (B1198779) Core and Substituents

Systemic modification of 4-Chloropyridazine-3,5-diamine involves targeted alterations of both the substituents and the pyridazine core itself. The primary sites for modification are the chloro group at the 4-position and the amino groups at the 3- and 5-positions.

Substitution of the Chloro Group: The chlorine atom is a versatile handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing nature of the pyridazine ring nitrogens, the chloro-substituent is activated towards displacement by various nucleophiles. This allows for the introduction of carbon, oxygen, nitrogen, and sulfur-based substituents, significantly diversifying the molecular scaffold.

Modification of Amino Groups: The diamino groups are nucleophilic and can undergo a range of reactions, including acylation, alkylation, arylation, and condensation with carbonyl compounds. These modifications are crucial for building more complex structures and for modulating the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, selective protection of one amino group allows for differential functionalization.

Core Ring Modification: While less common, modifications to the pyridazine ring itself can be achieved through various cyclization and rearrangement strategies. These advanced techniques can alter the fundamental heterocyclic system, leading to novel scaffolds with potentially unique properties.

A summary of common modification strategies is presented below.

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| 4-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | R-OH/Base, R-SH/Base, R-NH2 | Ether, Thioether, Secondary/Tertiary Amine |

| 3,5-Diamino Groups | Acylation | Acyl chlorides, Anhydrides | Amide |

| 3,5-Diamino Groups | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 3,5-Diamino Groups | Condensation | Aldehydes, Ketones | Imine (Schiff base) |

| 3,5-Diamino Groups | Cyclocondensation | 1,3-Dicarbonyl compounds | Fused heterocyclic rings |

Development of Functionalized Derivatives for Specific Research Applications

The functionalization of 4-Chloropyridazine-3,5-diamine is often driven by the need for molecules with specific biological activities or material properties. The pyridazine scaffold is considered a "privileged structure" in drug discovery, appearing in numerous compounds targeting a range of diseases. researchgate.netnih.gov

Derivatives are frequently designed as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.net The amino groups can serve as hydrogen bond donors, while the pyridazine nitrogens act as acceptors, facilitating strong interactions with the hinge region of kinase active sites. nih.govresearchgate.net By strategically adding substituents to the core, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties.

For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2). nih.gov While not directly starting from 4-Chloropyridazine-3,5-diamine, the synthesis of related anilino imidazopyridazine analogs highlights a common strategy where the amino group is used to link to other aromatic systems, dramatically improving metabolic stability and cellular activity. nih.gov

Strategies for Heterocyclic Fusion and Scaffold Diversification

Fusing additional heterocyclic rings onto the 4-Chloropyridazine-3,5-diamine core is a powerful strategy for creating novel, rigid, and three-dimensional molecular architectures. The vicinal diamino groups at the 3- and 5-positions are particularly well-suited for cyclocondensation reactions to form a new fused five- or six-membered ring.

Common strategies include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with reagents like acetylacetone (B45752) or diethyl malonate can lead to the formation of fused pyrimidine (B1678525) rings.

Reaction with α-Haloketones: This reaction can be used to construct fused imidazole (B134444) or pyrazine (B50134) rings, depending on the specific reagents and conditions.

Intramolecular Cyclization: Functionalizing the amino groups with appropriate side chains containing electrophilic centers can enable subsequent intramolecular cyclization, forming a fused ring system.

An example of a related strategy involves the synthesis of pyridazino[3,4-d] nih.govresearchgate.netoxazin-5-one derivatives from a pyridazine amino-acid precursor. ekb.eg This demonstrates how the amino group and an adjacent carboxylic acid (which could be derived from the chloro group) can be used as anchor points to build fused ring systems. Such scaffold diversification is critical for exploring new chemical space in drug discovery and materials science. ekb.eg

Rational Design Principles for Modulating Chemical Reactivity and Intermolecular Recognition

The rational design of 4-Chloropyridazine-3,5-diamine derivatives relies on understanding the fundamental physicochemical properties of the pyridazine heterocycle. nih.gov

Key Physicochemical Properties of the Pyridazine Ring:

High Dipole Moment: The two adjacent nitrogen atoms create a significant dipole moment, which influences π-π stacking interactions and solubility. nih.gov

Hydrogen Bonding: The ring nitrogen atoms are strong hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems. nih.govresearchgate.net The exocyclic amino groups of the title compound are potent hydrogen bond donors.

Modulatable Basicity: Pyridazine itself is a weak base. The basicity can be tuned by the electronic nature of substituents. The amino groups on 4-Chloropyridazine-3,5-diamine increase the electron density of the ring and its basicity. blumberginstitute.org

High-Throughput Synthesis and Library Generation of Analogs

High-throughput synthesis and the generation of compound libraries are essential for efficiently exploring the structure-activity relationships (SAR) of a given scaffold. The reactivity of 4-Chloropyridazine-3,5-diamine makes it an excellent starting material for library synthesis.

A typical approach would involve a divergent synthetic strategy. The core scaffold can be subjected to a key reaction, such as SNAr at the 4-position, with a large set of diverse building blocks (e.g., various amines or alcohols) in a parallel format. Subsequently, the amino groups can be functionalized with another set of diverse reagents (e.g., acyl chlorides or sulfonyl chlorides).

This two-step diversification allows for the rapid creation of a large library of analogs with variations at multiple positions. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields, making it highly suitable for library generation. researchgate.net For example, microwave-assisted nucleophilic aromatic substitution on trihalopyridines has been shown to be highly efficient for preparing libraries of 4-amino-3,5-dihalopyridines. researchgate.net This methodology could be readily adapted for the high-throughput functionalization of 4-Chloropyridazine-3,5-diamine.

Applications As Chemical Scaffolds and Building Blocks in Advanced Chemical Disciplines

Role in the Construction of Complex Polycyclic Heterocyclic Systems

The structure of 4-Chloropyridazine-3,5-diamine makes it a prime candidate for the synthesis of fused heterocyclic systems, such as pteridines or other polycyclic diazines. The adjacent amino groups can undergo cyclocondensation reactions with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) or their equivalents to form a new six-membered ring fused to the pyridazine (B1198779) core.

Table 1: Potential Cyclocondensation Reactions

| Reactant | Potential Product Core |

|---|---|

| 1,2-Diketone (e.g., Biacetyl) | Dimethyl-substituted fused pyrazine (B50134) ring |

| α-Ketoester (e.g., Ethyl pyruvate) | Fused pyrazinone ring |

| Glyoxal | Unsubstituted fused pyrazine ring |

Precursor for the Synthesis of Functional Materials (e.g., coordination polymers, organic frameworks)

The nitrogen atoms of the pyridazine ring and the two exocyclic amino groups present multiple potential coordination sites for metal ions. This makes 4-Chloropyridazine-3,5-diamine a potential organic linker for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The ability of the two amino groups to act as a bidentate chelating ligand could lead to the formation of stable metallacycles, which can then be linked into one-, two-, or three-dimensional networks.

There are no specific published studies detailing the use of 4-Chloropyridazine-3,5-diamine as a linker in coordination polymers or MOFs. The field extensively uses other nitrogen-containing heterocyclic linkers, but this particular molecule remains unexplored in this context.

Integration into Supramolecular Assemblies and Self-Organizing Systems

The two amino groups are strong hydrogen bond donors, while the pyridazine ring nitrogens are hydrogen bond acceptors. This functionality suggests that 4-Chloropyridazine-3,5-diamine has a high propensity for self-assembly through hydrogen bonding to form well-ordered supramolecular structures in the solid state. These interactions could lead to the formation of tapes, sheets, or more complex three-dimensional networks.

A search for crystallographic data for 4-Chloropyridazine-3,5-diamine did not yield specific results, which would be necessary to confirm and analyze its self-organizing behavior and hydrogen-bonding motifs.

Development of Novel Ligands and Catalysts in Organic and Inorganic Synthesis

The diamine functionality is a common feature in ligands used for transition-metal catalysis. 4-Chloropyridazine-3,5-diamine could serve as a bidentate ligand for various metals, forming stable complexes that could potentially exhibit catalytic activity. The electronic properties of the pyridazine ring could influence the electron density at the metal center, thereby tuning its catalytic reactivity.

While the development of catalysts based on related aminopyridine and diaminopyrimidine scaffolds is well-documented, there is no available research describing the synthesis of metal complexes with 4-Chloropyridazine-3,5-diamine for catalytic applications.

Conclusion and Future Directions in 4 Chloropyridazine 3,5 Diamine Research

Synthesis of Key Academic Advancements for the Compound

The pyridazine (B1198779) framework, a six-membered ring with two adjacent nitrogen atoms, is a prevalent scaffold in a multitude of biologically active compounds. researchgate.net The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus make it a valuable component in drug design. nih.gov Key academic advancements in the broader field of pyridazine chemistry that provide a foundation for understanding the potential of 4-Chloropyridazine-3,5-diamine include:

Versatile Synthetic Protocols: A variety of synthetic methods have been developed for the construction of the pyridazine core. These often involve the condensation of dicarbonyl compounds with hydrazine (B178648) or its derivatives. iglobaljournal.com The functionalization of the pyridazine ring, including the introduction of halogen and amino groups, has also been extensively studied, offering pathways to a diverse range of derivatives.

Medicinal Chemistry Applications: Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including their use as anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution patterns on the pyridazine ring play a crucial role in determining their biological activity.

Materials Science Innovations: The unique electronic properties of the pyridazine ring have led to its incorporation into functional materials, such as organic light-emitting diodes (OLEDs) and semiconductors. The ability to tune these properties through substitution makes pyridazines attractive building blocks for novel materials.

Table 1: General Synthetic Approaches for Functionalized Pyridazines

| Reaction Type | Description | Key Reactants |

| Condensation | Formation of the pyridazine ring. | Dicarbonyl compounds, Hydrazine derivatives |

| Nucleophilic Substitution | Introduction of functional groups like amines. | Halogenated pyridazines, Amines |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Halogenated pyridazines, Boronic acids, etc. |

Identification of Current Challenges and Knowledge Gaps

The primary challenge concerning 4-Chloropyridazine-3,5-diamine is the profound lack of specific research. This significant knowledge gap extends to its synthesis, reactivity, and potential applications. While general methods for the synthesis of substituted pyridazines exist, optimizing these for the specific case of 4-Chloropyridazine-3,5-diamine remains an open question.

Challenges within the broader field of pyridazine chemistry that are relevant to this compound include:

Regioselectivity: Controlling the position of substituents during the synthesis and functionalization of the pyridazine ring can be challenging and often requires carefully designed synthetic strategies.

Scalability: While many synthetic methods for pyridazines are effective at a laboratory scale, their scalability for potential industrial applications can be a hurdle.

Understanding Structure-Activity Relationships: A deeper understanding of how the specific placement of functional groups on the pyridazine ring influences its biological and material properties is needed to guide the design of new and more effective molecules.

Promising Avenues for Future Academic Inquiry and Methodological Innovations

The scarcity of data on 4-Chloropyridazine-3,5-diamine presents a fertile ground for future research. Promising avenues for academic inquiry include:

Development of a Dedicated Synthetic Route: A primary focus should be the development of an efficient and selective synthesis for 4-Chloropyridazine-3,5-diamine. This would be the crucial first step to enable further investigation of its properties.

Exploration of its Reactivity: A detailed study of the reactivity of 4-Chloropyridazine-3,5-diamine is warranted. The interplay between the electron-withdrawing chlorine atom and the electron-donating amino groups is likely to result in unique chemical behavior.

Investigation of its Potential Applications: Drawing inspiration from the known applications of other amino- and chloro-substituted pyridazines, future research could explore the potential of 4-Chloropyridazine-3,5-diamine in areas such as:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The amino groups provide handles for further derivatization, while the chlorine atom can be a site for cross-coupling reactions.

Materials Science: As a building block for novel polymers or functional materials with tailored electronic and optical properties.

Methodological innovations that could accelerate research in this area include the use of high-throughput screening to evaluate the biological activity of derivatives and computational modeling to predict the properties and reactivity of the compound.

Interdisciplinary Research Opportunities in 4-Chloropyridazine-3,5-diamine Chemistry

The multifaceted nature of the pyridazine core suggests that the study of 4-Chloropyridazine-3,5-diamine could benefit significantly from interdisciplinary collaboration. Key opportunities include:

Chemistry and Biology: Synthetic chemists could collaborate with biologists and pharmacologists to design and synthesize libraries of derivatives based on the 4-Chloropyridazine-3,5-diamine scaffold and evaluate their biological activity.

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could lead to the development of new functional materials incorporating the 4-Chloropyridazine-3,5-diamine unit.

Computational and Experimental Chemistry: Computational chemists could use theoretical models to predict the properties and reactivity of 4-Chloropyridazine-3,5-diamine and its derivatives, guiding experimental efforts and accelerating the discovery process.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Chloropyridazine-3,5-diamine, and how can reaction conditions be optimized?

Answer: The synthesis of 4-Chloropyridazine-3,5-diamine typically involves nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives are synthesized by reacting halogenated precursors with ammonia or amine derivatives under basic conditions (e.g., sodium methoxide) to introduce amino groups . Optimization includes adjusting solvent polarity (e.g., using DMF or acetonitrile), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products. Continuous flow reactors and catalytic systems (e.g., palladium catalysts for cross-coupling) can enhance yield and scalability . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Advanced Synthetic Challenges

Q. Q2. How can researchers resolve contradictions in reported yields or purity of 4-Chloropyridazine-3,5-diamine across different synthetic protocols?

Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or characterization methods. To address this:

- Perform parallel syntheses using published protocols while standardizing variables (e.g., solvent grade, inert atmosphere).

- Validate purity via orthogonal techniques: HPLC (C18 column, UV detection at 254 nm), NMR (comparison of peak integrals for –NH₂ and –Cl groups), and elemental analysis (±0.3% tolerance) .

- Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps or side reactions .

Structural and Spectroscopic Analysis

Q. Q3. What spectroscopic methods are most reliable for confirming the structure of 4-Chloropyridazine-3,5-diamine?

Answer:

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons as singlet(s) (δ 7.5–8.5 ppm) and NH₂ groups as broad peaks (δ 5.5–6.5 ppm). ¹³C NMR confirms chlorine substitution via deshielded aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) provides exact mass (e.g., C₄H₅ClN₄: calc. 144.0201, obs. 144.0198). Fragmentation patterns (loss of –NH₂ or –Cl groups) validate connectivity .

- X-ray Crystallography : Single-crystal analysis (e.g., slow evaporation from acetonitrile/water) resolves bond angles and confirms regiochemistry .

Reactivity and Stability

Q. Q4. How does the chlorine substituent influence the reactivity of 4-Chloropyridazine-3,5-diamine in cross-coupling reactions?

Answer: The electron-withdrawing –Cl group activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. For Suzuki-Miyaura coupling, Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C replaces –Cl with aryl/heteroaryl groups. Competitive side reactions (e.g., dechlorination) are minimized by controlling ligand ratios and reaction time . Stability studies (TGA/DSC) show decomposition above 200°C, suggesting reactions should avoid prolonged heating .

Biological Activity Assessment

Q. Q5. What methodologies are recommended for evaluating the antimicrobial activity of 4-Chloropyridazine-3,5-diamine derivatives?

Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (24–48 hrs, 37°C). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) via UV-Vis kinetics (NADPH oxidation at 340 nm). IC₅₀ values are calculated using nonlinear regression .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity .

Computational Modeling

Q. Q6. Which computational approaches predict the binding affinity of 4-Chloropyridazine-3,5-diamine to biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with DHFR (PDB: 1DHF) to model ligand-receptor interactions. Key parameters: grid size 60×60×60 Å, exhaustiveness=20 .

- MD Simulations : GROMACS with AMBER force field assesses stability of ligand-protein complexes (50 ns trajectory, RMSD <2 Å indicates stable binding) .

- QSAR Models : Develop using descriptors like ClogP, H-bond donors, and polar surface area to correlate structure with activity .

Stability and Degradation Pathways

Q. Q7. How can researchers identify degradation products of 4-Chloropyridazine-3,5-diamine under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–13 (HCl/NaOH), UV light (254 nm), and H₂O₂. Monitor via LC-MS (C18 column, 0.1% formic acid gradient). Major degradation pathways include hydrolysis (–Cl → –OH) and oxidation (–NH₂ → –NO₂) .

- Isotope Labeling : Use ¹⁴C-labeled compound in metabolic studies (e.g., liver microsomes) to trace metabolites .

Advanced Applications in Materials Science

Q. Q8. What strategies enable the incorporation of 4-Chloropyridazine-3,5-diamine into metal-organic frameworks (MOFs)?

Answer:

- Coordination Chemistry : Utilize –NH₂ groups as ligands for Cu(II) or Zn(II) nodes. Solvothermal synthesis (DMF, 120°C, 48 hrs) yields porous MOFs characterized by PXRD and BET surface area analysis .

- Post-Synthetic Modification : Click chemistry (CuAAC) with azide-functionalized MOFs introduces tailored functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.